molecular formula C11H14N2O2 B7972188 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one

1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one

Cat. No.: B7972188
M. Wt: 206.24 g/mol
InChI Key: SOZSBLMWOKNYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one is a heterocyclic compound that belongs to the imidazolidinone family. This compound features a five-membered ring containing two nitrogen atoms and a carbonyl group, with a 4-methoxy-3-methylphenyl substituent. Imidazolidinones are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert it into imidazolidinone derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidinones, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and interfering with enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxy-3-methylphenyl)imidazolidin-2-one stands out due to its specific substituent pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups enhance its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-7-9(3-4-10(8)15-2)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZSBLMWOKNYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.